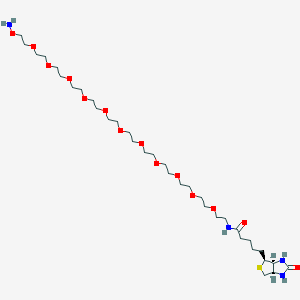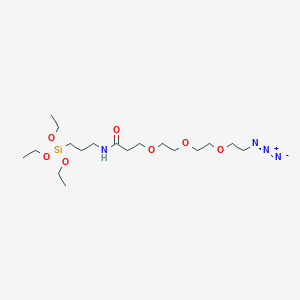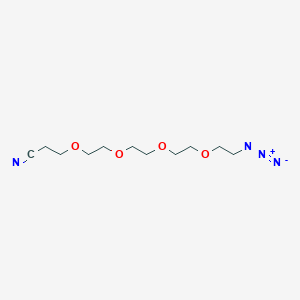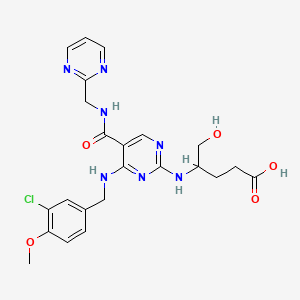
Biotin-PEG11-oxyamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG11-oxyamine HCl salt is an aldehyde-reactive biotinylation reagent. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule.
Wissenschaftliche Forschungsanwendungen
1. Pre-targeted Imaging in PET Scans
Biotin-PEG11-oxyamine is used in the biotin-avidin affinity system for pre-targeted imaging, particularly in PET scans. The synthesis of oxyamine-functionalized biotin and its labeling with (18)F-FDG, a radioisotope used in PET scans, highlights its application in improving targeted imaging techniques (Simpson et al., 2011).
2. Targeting Skeletal Muscle for Drug Delivery
The biotin-PEG11-oxyamine complex facilitates targeted drug delivery to specific tissues, such as skeletal muscle. This is achieved through the creation of pegylated immunoliposomes, which use a biotinylated poly(ethylene glycol) (PEG) phospholipid as a linker for targeting vectors, demonstrating the potential for selective drug transportation (Schnyder et al., 2004).
3. Cancer-Targeted Drug Delivery
Biotin-PEG11-oxyamine is also used in creating multifunctional polymeric micelles for cancer treatment. These micelles enhance the uptake of anticancer drugs by cancer cells and induce apoptosis in a targeted manner, demonstrating its potential in oncology (Chen et al., 2015).
4. Tumor-Targeted Delivery System for Colon Cancer Therapy
In the field of nanotechnology, biotin-PEG11-oxyamine is utilized in the development of nanoparticles for colon cancer therapy. Doxorubicin-loaded silica nanoparticles modified with PEG and biotin (Dox/SLN-PEG-Biotin) show enhanced cellular uptake in tumor cells and potent anti-cancer efficacy (Lin et al., 2018).
5. Development of Stimuli-Sensitive Pharmaceutical Nanocarriers
Biotin-PEG11-oxyamine contributes to the creation of “SMART” drug delivery systems. These nanocarriers are designed to respond to specific stimuli, such as the acidic environment of tumors, enabling targeted and efficient drug delivery (Sawant et al., 2006).
6. Functionalization of Gold Nanoparticles for Simultaneous Detection of Nucleic Acids and Proteins
Biotin-PEG gold nanoparticle probes are synthesized for the detection of biomarkers in diseases. These probes are capable of detecting both nucleic acid and protein targets, showcasing the versatility of biotin-PEG11-oxyamine in diagnostic applications (Scott et al., 2017).
Eigenschaften
Produktname |
Biotin-PEG11-oxyamine |
|---|---|
Molekularformel |
C34H66N4O14S |
Molekulargewicht |
786.98 |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C34H66N4O14S/c35-52-28-27-51-26-25-50-24-23-49-22-21-48-20-19-47-18-17-46-16-15-45-14-13-44-12-11-43-10-9-42-8-7-41-6-5-36-32(39)4-2-1-3-31-33-30(29-53-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1 |
InChI-Schlüssel |
DQCJVVUQLZCPAO-PHDGFQFKSA-N |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCON)NC(=O)N2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Biotin-PEG11-oxyamine HCl salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













